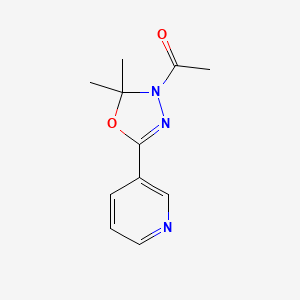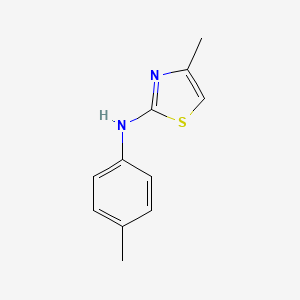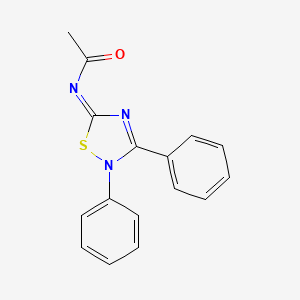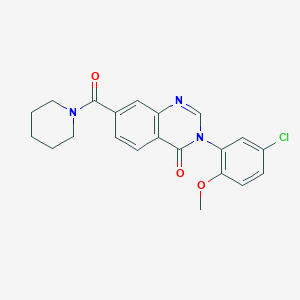
1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves a two-stage process. The first step is the formation of hydrazide-hydrazones from the corresponding hydrazides and aromatic aldehydes. These hydrazide-hydrazones are then cyclized using acetic anhydride to yield the desired 1,3,4-oxadiazole derivatives .
For example, the synthesis of 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-1,3,4-oxadiazole can be achieved by reacting 3-methyl-4-nitrobenzhydrazide with substituted aromatic aldehydes to form hydrazide-hydrazones, followed by cyclization with acetic anhydride .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the electronic properties of the oxadiazole ring.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield dihydro-oxadiazole derivatives .
Scientific Research Applications
1,3,4-Oxadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds have shown potential as antimicrobial agents, with activity against various bacterial and fungal strains.
Materials Science: The unique electronic properties of oxadiazole derivatives make them suitable for use in organic electronics and as components in light-emitting diodes (LEDs).
Biological Research: Oxadiazole derivatives are used as probes to study biological processes and as inhibitors of specific enzymes.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives varies depending on their specific application. In antimicrobial applications, these compounds disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death . In antileishmanial applications, they interfere with the parasite’s metabolic pathways, reducing its viability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,4-oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- include other 1,3,4-oxadiazole derivatives such as:
Uniqueness
The uniqueness of 1,3,4-oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- lies in its specific substituents, which confer distinct electronic and steric properties. These properties can enhance its activity in specific applications, such as antimicrobial and antileishmanial activities .
Properties
CAS No. |
89813-95-6 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2,2-dimethyl-5-pyridin-3-yl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-11(2,3)16-10(13-14)9-5-4-6-12-7-9/h4-7H,1-3H3 |
InChI Key |
KMOBQQGERAPRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CN=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12172599.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12172605.png)
![N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172607.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12172614.png)
![ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12172615.png)

![1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B12172622.png)

![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12172626.png)


![6-[4-(propan-2-yl)phenyl]-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12172643.png)
![3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12172645.png)
![tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12172658.png)
